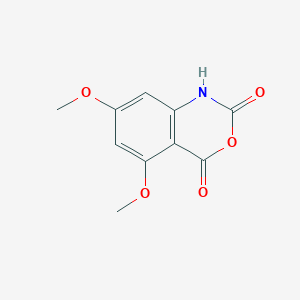
4,6-Dimethoxyisatoic anhydride
Cat. No. B8794287
M. Wt: 223.18 g/mol
InChI Key: UZEFANXQRVBAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07381730B2
Procedure details


To a cooled (0° C.) brown solution of 4,6-dimethoxy anthranilic acid (76.0 g, 0.385 mol), prepared as in Example 2, in tetrahydrofuran (1.3 L) was added triphosgene (40.0 g, 0.135 mol) in portions over a 20 min period. After 30 min, the reaction was warmed to room temperature and stirred for an additional 1.5 h. The reaction mixture was poured into an Erlenmeyer flask containing water and cooled to 0° C. with an ice bath. Additional water was added to facilitate the stirring of the thick solid formed. After stirring for 30 min, the reaction mixture was filtered to give a beige solid. The solid was washed with water, air-dried, and then dried under high vacuum to give 79.2 g (92%) of the isatoic anhydride.





Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:14])[C:6](=[C:10]([O:12][CH3:13])[CH:11]=1)[C:7]([OH:9])=[O:8].Cl[C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl.O>O1CCCC1>[CH3:13][O:12][C:10]1[C:6]2[C:7](=[O:9])[O:8][C:16](=[O:18])[NH:14][C:5]=2[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
76 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(C(=O)O)=C(C1)OC)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
|
Name
|
|
|
Quantity
|
1.3 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an additional 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into an Erlenmeyer flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C. with an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring of the thick solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a beige solid
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=CC2=C1C(OC(N2)=O)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79.2 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 262.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
